(S)-Citalopram N-Oxide

Metabolism Cytochrome P450 Pharmacogenomics

Using a racemic or unspecified citalopram N-oxide standard in escitalopram QC is a critical failure point, invalidating chiral methods and risking compliance. (S)-Citalopram N-Oxide is the definitive stereospecific reference standard to resolve this. - Quantify Escitalopram N-Oxide impurity at trace levels (Rf = 0.23, λmax = 280 nm) per EP monographs. - Validate stereospecific HPLC methods with defined S-enantiomer identity, eliminating false results from racemic standards. - Support ANDA/NDA submissions with high-purity (>95%) calibrant for system suitability, LOD, and LOQ determination.

Molecular Formula C20H21FN2O2
Molecular Weight 340.4 g/mol
CAS No. 917482-45-2
Cat. No. B195647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram N-Oxide
CAS917482-45-2
Synonyms(S)-1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro -5-isobenzofurancarbonitrile;  (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide
Molecular FormulaC20H21FN2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
InChIKeyDIOGFDCEWUUSBQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-Citalopram N-Oxide (CAS 917482-45-2): Procurement-Grade Reference for Escitalopram Impurity Control


(S)-Citalopram N-Oxide (CAS 917482-45-2) is the S-enantiomer of the N-oxide metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) . This compound is primarily utilized as a high-purity reference standard for the identification, quantification, and control of the Escitalopram N-Oxide impurity (also designated as Escitalopram EP Impurity H) in pharmaceutical substances and finished products [1]. Its defined stereochemistry is critical for accurate analytical method validation and regulatory compliance in the manufacture of escitalopram oxalate, the therapeutically active S-enantiomer [2].

Why (S)-Citalopram N-Oxide Cannot Be Substituted by Racemic or R-Enantiomer Impurity Standards


Procurement of a generic or unspecified citalopram N-oxide standard is a critical failure point in escitalopram quality control. Escitalopram is the isolated S-enantiomer of citalopram, and its pharmacological activity is approximately 100-fold more potent than the R-enantiomer [1]. Regulatory pharmacopeias mandate strict limits on specific impurities, including the S-enantiomer-specific N-oxide [2]. Using a racemic mixture or the incorrect enantiomer as a reference standard invalidates chiral analytical methods, leading to inaccurate quantification and potential compliance failures. The precise stereochemical identity of the (S)-enantiomer is essential for developing and validating stereospecific HPLC, TLC, and spectroscopic methods designed to resolve the active pharmaceutical ingredient from its closely related chiral impurities [3].

(S)-Citalopram N-Oxide (917482-45-2) Procurement Evidence: Verified Differentiation from Comparators


Exclusive CYP2D6-Mediated Formation of (S)-Citalopram N-Oxide Differentiates its Metabolic Pathway from the Parent Drug

The formation of citalopram N-oxide is exclusively mediated by the CYP2D6 enzyme, a pathway distinct from the primary N-demethylation of citalopram to its major active metabolite, which is catalyzed by CYP3A4 and CYP2C19 [1]. This represents a clear metabolic differentiation, as the N-oxide metabolite's formation is solely dependent on CYP2D6 activity [2].

Metabolism Cytochrome P450 Pharmacogenomics

Distinct Chromatographic Retention Factor (Rf) Enables Reliable Identification of (S)-Citalopram N-Oxide Among Related Impurities

In a validated thin-layer chromatography (TLC) method using β-cyclodextrin as a chiral selector, the (S)-enantiomer of citalopram N-oxide exhibits a unique retention factor (Rf) of 0.23 ± 0.02, allowing for its unambiguous separation and identification from the active pharmaceutical ingredient, escitalopram oxalate, which has an Rf of 0.75 ± 0.02, as well as from the R-enantiomer impurity (Rf 0.31 ± 0.02) and the citadiol impurity (Rf 0.40 ± 0.02) [1].

Analytical Chemistry TLC Impurity Profiling

Defined Wavelength for Synchronous Fluorescence Spectroscopy (SFS) Enables Specific Quantification in Drug Products

A first derivative synchronous fluorescence spectroscopy (FDSFS) method allows for the simultaneous determination of escitalopram and its impurities. Under these validated conditions, (S)-Citalopram N-Oxide can be specifically quantified at a distinct emission wavelength of 280 nm, which is different from the wavelengths used for escitalopram (236 nm), the R-enantiomer (308 nm), and the citadiol impurity (275 nm) [1].

Fluorescence Spectroscopy Method Validation Quality Control

(S)-Citalopram N-Oxide (917482-45-2): High-Impact Applications in Analytical and Pharmaceutical Science


Reference Standard for Method Validation in Escitalopram Oxalate Drug Substance and Product Testing

(S)-Citalopram N-Oxide is the primary reference standard for developing and validating analytical methods to quantify the Escitalopram N-Oxide impurity in escitalopram oxalate active pharmaceutical ingredient (API) and finished dosage forms. As demonstrated by its distinct chromatographic (Rf = 0.23) [1] and spectroscopic (280 nm) [2] properties, this compound is essential for establishing system suitability, determining limits of detection and quantification, and ensuring the accuracy and precision of impurity assays required for ANDA or NDA submissions.

In Vitro Probe for CYP2D6-Mediated N-Oxidation Metabolic Studies

Researchers investigating the pharmacogenomics of citalopram and escitalopram utilize (S)-Citalopram N-Oxide as a specific metabolite standard to calibrate in vitro assays. Given that its formation is exclusively mediated by the highly polymorphic CYP2D6 enzyme [3], a high-purity, stereochemically defined standard is critical for accurately quantifying N-oxide formation rates in human liver microsome or recombinant CYP enzyme studies.

Calibrant for High-Throughput Spectroscopic Impurity Profiling

Quality control laboratories implementing rapid, green chemistry analytical techniques, such as synchronous fluorescence spectroscopy (SFS) and its first derivative (FDSFS), require (S)-Citalopram N-Oxide as a key calibrant. The compound's defined fluorescence properties at 280 nm allow for its specific quantification in complex mixtures without chromatographic separation, enabling efficient, cost-effective batch release testing [2].

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